
3-(1,2-Oxazol-3-yl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2-Oxazol-3-yl)-1,2-oxazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound is known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.
Aplicaciones Científicas De Investigación
3-(1,2-Oxazol-3-yl)-1,2-oxazole has been extensively studied for its potential therapeutic applications. It has been shown to possess antibacterial activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, this compound has demonstrated antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, 3-(1,2-Oxazol-3-yl)-1,2-oxazole has been shown to possess anti-inflammatory and anticancer properties, making it a potential candidate for the treatment of various inflammatory and cancer-related diseases.
Mecanismo De Acción
The mechanism of action of 3-(1,2-Oxazol-3-yl)-1,2-oxazole is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell division. This compound has been shown to target specific enzymes and proteins involved in these processes, including bacterial gyrase, fungal chitin synthase, and HIV integrase.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(1,2-Oxazol-3-yl)-1,2-oxazole are dependent on the specific biological activity being targeted. For example, the antibacterial activity of this compound is due to its ability to inhibit bacterial gyrase, which is essential for DNA replication. The antifungal activity is due to its ability to inhibit fungal chitin synthase, which is involved in fungal cell wall synthesis. The antiviral activity is due to its ability to inhibit HIV integrase, which is involved in viral DNA integration. The anti-inflammatory and anticancer properties of this compound are thought to be due to its ability to inhibit various cellular processes involved in inflammation and cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1,2-Oxazol-3-yl)-1,2-oxazole in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various cellular processes. Additionally, the synthesis method for this compound is relatively straightforward, and it can be obtained in moderate to high yields. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 3-(1,2-Oxazol-3-yl)-1,2-oxazole. One potential direction is to further investigate its mechanism of action and identify specific cellular targets. This could lead to the development of more potent and selective analogs of this compound. Additionally, the potential therapeutic applications of this compound could be further explored, particularly in the areas of cancer and inflammation. Another direction is to investigate the potential use of 3-(1,2-Oxazol-3-yl)-1,2-oxazole as a scaffold for the design and synthesis of novel compounds with improved biological activities.
Métodos De Síntesis
The synthesis of 3-(1,2-Oxazol-3-yl)-1,2-oxazole can be achieved through various methods, including the condensation of 2-amino-5-nitropyridine with ethyl oxalate followed by cyclization with phosphorus oxychloride and subsequent reduction of the nitro group. Another method involves the reaction of 2-amino-5-nitropyridine with ethyl acetoacetate followed by the cyclization with POCl3 and reduction of the nitro group. The yield of this compound is typically moderate to high, and the purity can be improved through recrystallization.
Propiedades
Número CAS |
16840-55-4 |
|---|---|
Nombre del producto |
3-(1,2-Oxazol-3-yl)-1,2-oxazole |
Fórmula molecular |
C6H4N2O2 |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
3-(1,2-oxazol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C6H4N2O2/c1-3-9-7-5(1)6-2-4-10-8-6/h1-4H |
Clave InChI |
APDWXELTFVTRIC-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C2=NOC=C2 |
SMILES canónico |
C1=CON=C1C2=NOC=C2 |
Sinónimos |
[3,3']BIISOXAZOLYL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



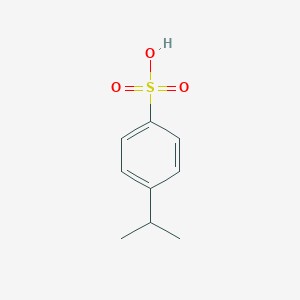
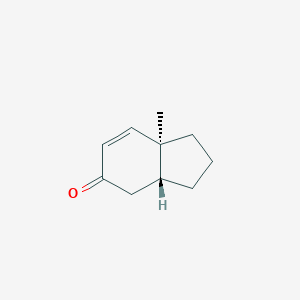
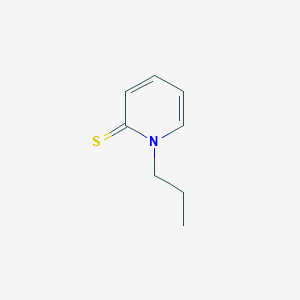
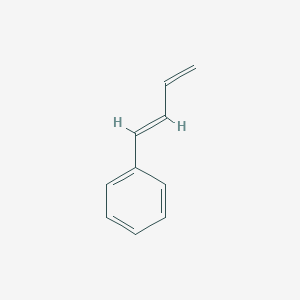

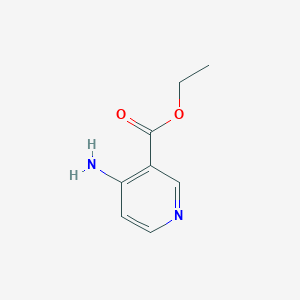

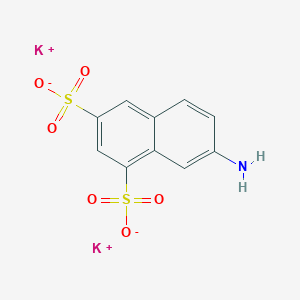
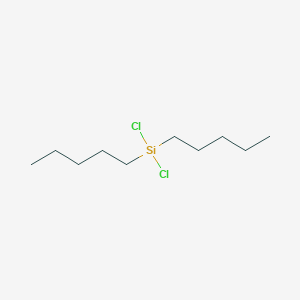
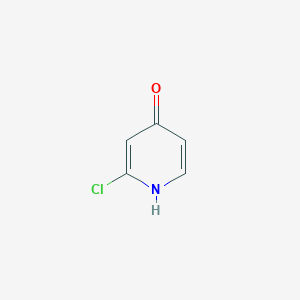
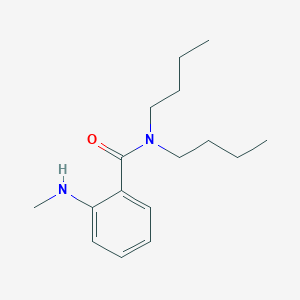
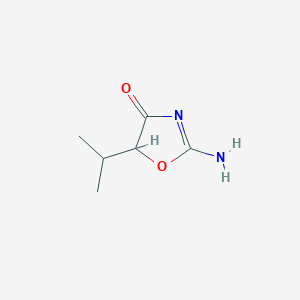
![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)